Product packaging for 2-(2,5-Dimethylthiophen-3-yl)azetidine(Cat. No.:)

2-(2,5-Dimethylthiophen-3-yl)azetidine

Cat. No.: B13598887
M. Wt: 167.27 g/mol
InChI Key: MCRHADNCZWDGFG-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylthiophen-3-yl)azetidine is a high-value chemical scaffold that integrates an azetidine ring with a 2,5-dimethylthiophene moiety. This combination is of significant interest in medicinal chemistry and drug discovery, particularly for the synthesis of novel bioactive molecules. The azetidine ring, a four-membered nitrogen-containing heterocycle, is prized for its contribution to molecular geometry and metabolic stability, often serving as a valuable isostere for other functional groups in lead optimization . The 2,5-dimethylthiophene component is a well-explored heteroaromatic system frequently employed in the development of compounds with diverse therapeutic activities . As a versatile building block, this compound is primarily used in pharmaceutical research for the construction of combinatorial libraries and as a core structure in the search for new lead compounds. Researchers utilize this chemical in various applications, including as a precursor in organic synthesis and in the development of potential pharmacologically active agents. Its structure is representative of a class of compounds investigated for a range of biological targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NS B13598887 2-(2,5-Dimethylthiophen-3-yl)azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

2-(2,5-dimethylthiophen-3-yl)azetidine

InChI

InChI=1S/C9H13NS/c1-6-5-8(7(2)11-6)9-3-4-10-9/h5,9-10H,3-4H2,1-2H3

InChI Key

MCRHADNCZWDGFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C2CCN2

Origin of Product

United States

Synthetic Methodologies for 2 2,5 Dimethylthiophen 3 Yl Azetidine

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 2-(2,5-Dimethylthiophen-3-yl)azetidine provides a logical roadmap for its synthesis by disconnecting the target molecule into simpler, more readily available precursors.

Strategic Cleavages and Key Precursors

The primary strategic disconnection in the retrosynthesis of this compound involves the C-N bonds within the azetidine (B1206935) ring. This leads to two main precursor archetypes. A key disconnection can be made between the nitrogen and the carbon bearing the dimethylthiophenyl group (C2), suggesting a precursor that already contains the thiophene (B33073) moiety and a side chain poised for cyclization.

Another logical cleavage is at the C2-C3 bond, which points towards a strategy involving the coupling of a pre-formed azetidine derivative with a 2,5-dimethylthiophene (B1293386) unit. However, the more common and often more efficient approach involves forming the azetidine ring in the final stages of the synthesis.

Following the first approach, the target molecule can be retrosynthetically disconnected to a γ-amino alcohol or a related derivative. This precursor would contain the 2,5-dimethylthiophen-3-yl group at the carbon that will become C2 of the azetidine ring. The key precursors identified through this analysis are:

1-(2,5-Dimethylthiophen-3-yl)-3-aminopropan-1-ol: This amino alcohol is a versatile precursor where the hydroxyl group can be converted into a suitable leaving group to facilitate intramolecular cyclization.

3-Bromo-1-(2,5-dimethylthiophen-3-yl)propan-1-amine: This haloamine is another key intermediate where the bromine atom serves as a leaving group for the intramolecular nucleophilic substitution by the amine.

The synthesis of these precursors would logically start from 2,5-dimethylthiophene and a suitable three-carbon synthon. For instance, Friedel-Crafts acylation of 2,5-dimethylthiophene with a protected 3-aminopropionyl chloride or a similar electrophile could provide a ketone intermediate, which can then be reduced to the corresponding alcohol or converted to the amine.

Considerations for Stereochemical Control

Achieving stereochemical control in the synthesis of this compound, which possesses a stereocenter at the C2 position, is a critical consideration. The stereochemistry can be introduced at various stages of the synthesis:

Asymmetric Reduction: If the synthesis proceeds through a ketone intermediate, an asymmetric reduction of the carbonyl group can establish the desired stereochemistry at the future C2 position. Chiral reducing agents such as those derived from boranes (e.g., CBS reagents) or chiral metal catalysts can be employed for this purpose.

Chiral Pool Synthesis: Utilizing a chiral starting material that already contains the desired stereocenter is another effective strategy. For example, a chiral amino acid or a derivative could be used as the three-carbon backbone.

Resolution: If a racemic mixture of the final product or a key intermediate is synthesized, it can be resolved into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Synthesis of the Azetidine Core

The construction of the four-membered azetidine ring is the cornerstone of the synthesis. Several methodologies can be envisioned, with cyclization reactions being the most prominent.

Cyclization Reactions for Azetidine Ring Formation

The formation of the azetidine ring is typically achieved through intramolecular cyclization of a linear precursor containing a nucleophilic nitrogen atom and an electrophilic carbon atom at the appropriate distance.

Intramolecular SN2 reactions are a common and effective method for forming azetidine rings. frontiersin.orgmedwinpublishers.comuniba.it This approach involves a γ-substituted amine where the substituent is a good leaving group.

The general reaction is as follows:

A suitable precursor, such as 3-bromo-1-(2,5-dimethylthiophen-3-yl)propan-1-amine, can be treated with a base to facilitate the intramolecular cyclization. The choice of base and reaction conditions is crucial to favor the desired 4-exo-tet cyclization over potential side reactions such as elimination or intermolecular polymerization.

Precursor Leaving Group Base Solvent Product
1-(2,5-Dimethylthiophen-3-yl)-3-hydroxypropan-1-amineMesylate (OMs)K₂CO₃AcetonitrileThis compound
1-(2,5-Dimethylthiophen-3-yl)-3-hydroxypropan-1-amineTosylate (OTs)NaHTHFThis compound
3-Bromo-1-(2,5-dimethylthiophen-3-yl)propan-1-amineBromide (Br)Et₃NDichloromethaneThis compound

This table presents hypothetical reaction conditions based on general methodologies for azetidine synthesis.

An alternative and powerful strategy for the synthesis of azetidines involves the ring contraction of five-membered heterocyclic precursors. nih.gov This method can offer advantages in terms of accessibility of starting materials and control over substitution patterns.

One such approach is the Favorskii-type rearrangement of α-halo-γ-lactams. For the synthesis of this compound, a potential precursor would be a 3-halo-5-(2,5-dimethylthiophen-3-yl)pyrrolidin-2-one. Treatment of this lactam with a strong base could induce a ring contraction to yield an azetidine-2-carboxylic acid derivative, which could then be decarboxylated to the target compound.

Another ring contraction strategy involves the photochemical or thermal rearrangement of larger rings, though this is less commonly employed for simple azetidines.

Precursor Reagent Reaction Type Intermediate Product
3-Bromo-5-(2,5-dimethylthiophen-3-yl)pyrrolidin-2-oneSodium MethoxideFavorskii-type RearrangementAzetidine-2-carboxylateThis compound
5-(2,5-Dimethylthiophen-3-yl)isoxazolidineReductive N-O bond cleavage and cyclizationReductive Rearrangementγ-Amino alcoholThis compound

This table outlines plausible but theoretical ring contraction pathways to the target compound.

Reductive Cyclization of Imines

Reductive cyclization of imines represents a viable strategy for the formation of the azetidine ring. This method typically involves the intramolecular cyclization of a precursor containing both an imine functional group and a suitably positioned leaving group. A common variant is the reductive cyclization of β-haloalkylimines. magtech.com.cn In this approach, a γ-amino alcohol is first converted into a β-haloamine, which is then oxidized to the corresponding β-haloalkylimine. The subsequent reduction of the imine moiety, often with a hydride reducing agent, initiates an intramolecular nucleophilic substitution, where the nitrogen atom displaces the halide to form the four-membered ring.

For the synthesis of this compound, a hypothetical precursor would be an imine derived from a 1-(2,5-dimethylthiophen-3-yl)-3-halopropan-1-one. The key steps would involve the formation of the imine, followed by a reduction-cyclization cascade to yield the desired azetidine. The choice of halogen and reducing agent would be critical to optimize the yield and minimize side reactions.

Method General Reactants Key Reagents Bond Formed
Reductive Cyclizationβ-HaloalkyliminesHydride reducing agents (e.g., NaBH4)C-N

Cycloaddition Reactions (e.g., Aza Paternò–Büchi)

Cycloaddition reactions provide one of the most direct and efficient pathways to construct the azetidine core. nih.govrsc.org The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a prominent example of this strategy. nih.govresearchgate.net In this reaction, photochemical excitation of the imine generates an excited state that undergoes a cycloaddition with an alkene to form the azetidine ring. nih.gov

Historically, the application of the aza Paternò–Büchi reaction has faced challenges, including competing E/Z isomerization of the imine, which can be an undesired relaxation pathway. nih.gov To overcome this, many successful examples have utilized cyclic imines. nih.gov However, recent advancements have expanded the reaction's scope, including the use of visible-light-mediated protocols that allow the reaction to proceed under milder conditions. nih.govnih.gov These newer methods often rely on a photocatalyst that selectively excites the alkene component via triplet energy transfer, which then reacts with the ground-state imine. nih.gov

Reaction Reactants Conditions Product
Aza Paternò–BüchiImine, AlkeneUV light or Visible light + PhotocatalystAzetidine

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of azetidin-2-ones, commonly known as β-lactams, is a widely employed and reliable method for the synthesis of azetidines. magtech.com.cnrsc.org This approach is particularly valuable due to the extensive chemistry developed for the synthesis of the β-lactam ring itself, most notably the Staudinger ketene-imine cycloaddition. researchgate.netresearchgate.net

Once the appropriately substituted β-lactam is obtained, it can be reduced to the corresponding azetidine. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can be used, they sometimes lead to undesired ring cleavage, yielding γ-amino alcohols. bhu.ac.in To avoid this, more selective reducing agents are often preferred. Monochloroalane (AlH₂Cl) and dichloroalane (AlHCl₂) have proven to be particularly effective for the chemoselective reduction of the β-lactam amide bond without cleaving the strained four-membered ring. nih.gov

For the target molecule, the synthesis would first require the preparation of 4-(2,5-dimethylthiophen-3-yl)azetidin-2-one. This precursor could potentially be synthesized via a [2+2] cycloaddition between a suitable ketene (B1206846) and an imine formed from 2,5-dimethylthiophene-3-carbaldehyde. Subsequent reduction with a reagent like AlH₂Cl would yield this compound. nih.gov

Precursor Reducing Agent Key Transformation Advantages
Azetidin-2-one (β-Lactam)AlH₂Cl, AlHCl₂C=O → CH₂High selectivity, avoids ring cleavage
Azetidin-2-one (β-Lactam)LiAlH₄C=O → CH₂High reactivity, risk of ring cleavage

Synthesis of the 2,5-Dimethylthiophene Moiety

The synthesis of the 2,5-dimethylthiophene core is a prerequisite for many of the strategies outlined above. Several robust methods exist for the preparation of substituted thiophenes.

Cyclization of Functionalized Alkynes

The construction of the thiophene ring from acyclic precursors is a powerful strategy, and methods involving the cyclization of functionalized alkynes are particularly versatile. mdpi.com One modern approach involves a one-pot synthesis where terminal alkynes undergo a coupling reaction (such as a Glaser coupling) to form 1,3-diynes. schenautomacao.com.br These intermediates can then be subjected to heterocyclization with a sulfur source, like sodium sulfide, to generate symmetrically 2,5-disubstituted thiophenes. schenautomacao.com.br

Metal-catalyzed heterocyclization of alkynes bearing a sulfur-containing nucleophilic group is another atom-economical method for regioselective thiophene synthesis. mdpi.com These reactions can proceed under mild conditions and allow for the construction of the thiophene ring with a specific substitution pattern in a single step. mdpi.com The synthesis of 2,5-dimethylthiophene via an alkyne-based strategy would likely start from propyne (B1212725) or a related C3 building block, which would be dimerized and cyclized with a sulfurating agent.

Gewald Reaction Derivatives

The Gewald reaction is a classic and highly effective multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org

While the direct product of the Gewald reaction is a 2-aminothiophene, this intermediate can be further modified to produce other thiophene derivatives. ijprajournal.combenthamdirect.com To obtain a precursor for 2,5-dimethylthiophene using this method, one would start with methyl ethyl ketone (2-butanone). The resulting 2-amino-3-cyano-4,5-dimethylthiophene could then undergo a series of functional group transformations, including deamination and decarboxylation, to arrive at the desired 2,5-dimethylthiophene. The versatility and mild conditions of the Gewald reaction make it a cornerstone in thiophene chemistry. semanticscholar.orgresearchgate.net

Reaction Reactants Key Reagents Initial Product
Gewald ReactionKetone, α-Cyanoester, SulfurBase (e.g., Morpholine)2-Aminothiophene

Other Established Thiophene Synthesis Protocols

Among the most traditional and reliable methods for thiophene synthesis is the Paal-Knorr synthesis. derpharmachemica.compharmaguideline.com This reaction involves the cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent. pharmaguideline.com For the synthesis of 2,5-dimethylthiophene, the required starting material is hexane-2,5-dione. Heating this diketone with a source of sulfur, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, leads to the formation of the thiophene ring through dehydration and sulfidation. derpharmachemica.com

Other methods include the Fiesselmann thiophene synthesis and various industrial preparations, such as the high-temperature reaction between n-butane and sulfur. derpharmachemica.compharmaguideline.com These established protocols provide reliable, albeit sometimes harsh, conditions for accessing a wide variety of thiophene derivatives. rroij.com

Coupling Strategies for Azetidine and Dimethylthiophene Fragments

The formation of the carbon-carbon bond between the azetidine and 2,5-dimethylthiophene rings is the central step in the synthesis of the target molecule. This can be achieved by coupling an azetidine synthon with a dimethylthiophene synthon, where one fragment acts as a nucleophile and the other as an electrophile, or through direct C-H activation pathways.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming C(sp²)-C(sp³) bonds, which are ideal for linking the aromatic thiophene ring to the saturated azetidine ring. The Suzuki-Miyaura and Stille couplings are prominent examples of such methodologies that could be adapted for this purpose.

The Suzuki-Miyaura coupling reaction has become a robust method for C-C bond formation due to its mild reaction conditions and the commercial availability and stability of boronic acids. mdpi.comnih.gov A plausible Suzuki approach to this compound would involve the palladium-catalyzed reaction between a 2,5-dimethylthiophen-3-yl boronic acid (or a boronic ester derivative) and a 2-haloazetidine (e.g., 2-bromo- or 2-iodoazetidine), typically protected at the nitrogen atom (e.g., with a Boc or Cbz group). Conversely, an azetidin-2-ylboronic acid derivative could be coupled with 3-bromo-2,5-dimethylthiophene (B1269913). nih.govresearchgate.net The success of this reaction is highly dependent on the choice of catalyst, ligand, base, and solvent system to achieve optimal yields and prevent side reactions. researchgate.net

A typical Suzuki-Miyaura coupling protocol is detailed in the table below, based on established procedures for similar heterocyclic couplings. mdpi.comnih.gov

ComponentExample ReagentRoleTypical Conditions
Thiophene Fragment2,5-Dimethylthiophen-3-yl boronic acidNucleophile1.1 equivalents
Azetidine FragmentN-Boc-2-bromoazetidineElectrophile1.0 equivalent
CatalystPd(PPh₃)₄ or Pd(dppf)Cl₂Catalyst2-5 mol%
BaseK₃PO₄, Cs₂CO₃, or Na₂CO₃Activator2-3 equivalents
Solvent1,4-Dioxane/H₂O, DMF, or TolueneMediumHeated (e.g., 90-110 °C)

The Stille coupling , which utilizes organotin reagents, offers an alternative cross-coupling strategy. This reaction would involve coupling a stannylazetidine derivative with 3-bromo-2,5-dimethylthiophene or, more commonly, reacting 3-(tributylstannyl)-2,5-dimethylthiophene with a 2-haloazetidine. While effective, the toxicity of organotin compounds and the difficulty in removing tin byproducts often make the Suzuki-Miyaura reaction a more favorable choice.

Direct C-H functionalization has emerged as a more atom-economical and efficient alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of starting materials. mdpi.com For the synthesis of this compound, this approach would involve the direct coupling of 2,5-dimethylthiophene with a suitable azetidine derivative through the activation of a C-H bond on the thiophene ring.

The C3-H bond of the 2,5-dimethylthiophene ring is the target for this functionalization. Palladium-catalyzed C-H activation is a common method where the catalyst facilitates the cleavage of the C-H bond and subsequent coupling with a reaction partner. nih.gov In a hypothetical scenario, 2,5-dimethylthiophene could be reacted with a protected 2-haloazetidine in the presence of a palladium catalyst and a suitable ligand. Alternatively, some C-H activation strategies can couple heterocycles with partners that are not halides, potentially broadening the scope of available azetidine precursors. nih.govresearchgate.net

The conditions for such a reaction would need careful optimization, as summarized in the following table.

ParameterDescriptionRelevance
Catalyst Typically a palladium(II) salt, such as Pd(OAc)₂.Essential for activating the C-H bond.
Ligand Phosphine-based or N-heterocyclic carbene (NHC) ligands.Influences catalyst stability, activity, and selectivity.
Oxidant/Additive Often required to regenerate the active catalyst, e.g., Ag₂CO₃ or benzoquinone.Facilitates the catalytic cycle.
Solvent High-boiling point solvents like DMA, NMP, or o-xylene (B151617) are common.Must be stable under the required reaction temperatures.
Temperature Reactions are typically run at elevated temperatures (>100 °C).Provides the necessary energy for C-H bond cleavage.

Achieving the precise connectivity and three-dimensional structure is critical in the synthesis of complex molecules.

Regioselectivity refers to the control of the reaction site. The primary challenge is to ensure the coupling occurs exclusively at the C3 position of the thiophene ring, avoiding reaction at the C4 position.

In cross-coupling reactions , regioselectivity is predetermined by the position of the halogen or organometallic group on the starting materials. For instance, using 3-bromo-2,5-dimethylthiophene ensures the azetidine fragment attaches to the C3 position. nih.gov

In C-H activation , the inherent electronic properties of the 2,5-dimethylthiophene ring favor functionalization at the C3 and C4 positions. Directing groups may be necessary to achieve high regioselectivity for the C3 position over the C4 position. mdpi.com

Stereoselectivity becomes a crucial factor if the target molecule is chiral, specifically at the C2 position of the azetidine ring.

If starting with a racemic mixture of a 2-substituted azetidine, the final product will also be racemic.

To obtain an enantiomerically pure product, one could start with a chiral, enantiopure azetidine precursor. In such cases, the reaction conditions must be mild enough to avoid racemization at the stereocenter. nih.gov The synthesis of enantiopure azetidines can be achieved through various methods, including asymmetric cyclization reactions. preprints.org The development of stereoselective methods for the direct functionalization of azetidine rings remains an active area of research. semanticscholar.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

A ¹H NMR spectrum of 2-(2,5-Dimethylthiophen-3-yl)azetidine would be expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons, and the coupling constants (J) reveal information about the connectivity of neighboring protons.

Expected ¹H NMR Data:

Azetidine (B1206935) Ring Protons: The protons on the four-membered azetidine ring would likely appear as complex multiplets due to geminal and vicinal coupling. The proton at the C2 position, being adjacent to the thiophene (B33073) ring, would be expected to resonate at a specific chemical shift.

Thiophene Ring Proton: The single proton on the thiophene ring would appear as a singlet, with its chemical shift influenced by the electron-donating methyl groups.

Methyl Protons: The two methyl groups attached to the thiophene ring would each produce a singlet, though their chemical shifts may be slightly different depending on their electronic environment.

An interactive data table summarizing the expected ¹H NMR spectral data is provided below.

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (Hz)
Azetidine-CH₂ (C3)2.0 - 2.5MultipletJ-gem, J-vic
Azetidine-CH₂ (C4)3.0 - 3.5MultipletJ-gem, J-vic
Azetidine-CH (C2)4.0 - 4.5Triplet or Doublet of DoubletsJ-vic
Azetidine-NH1.5 - 2.5Broad Singlet-
Thiophene-CH (C4')6.5 - 7.0Singlet-
Thiophene-CH₃ (C2')2.3 - 2.5Singlet-
Thiophene-CH₃ (C5')2.3 - 2.5Singlet-

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Expected ¹³C NMR Data:

Azetidine Ring Carbons: The three carbon atoms of the azetidine ring would appear in the aliphatic region of the spectrum.

Thiophene Ring Carbons: The five carbon atoms of the dimethylthiophene ring would resonate in the aromatic region, with the carbons bearing methyl groups appearing at different chemical shifts than the other ring carbons.

Methyl Carbons: The two methyl carbons would appear in the upfield region of the spectrum.

An interactive data table summarizing the expected ¹³C NMR spectral data is provided below.

Carbon Assignment Expected Chemical Shift (ppm)
Azetidine-C260 - 70
Azetidine-C330 - 40
Azetidine-C440 - 50
Thiophene-C2'135 - 145
Thiophene-C3'130 - 140
Thiophene-C4'120 - 130
Thiophene-C5'135 - 145
Thiophene-CH₃ (C2')14 - 18
Thiophene-CH₃ (C5')14 - 18

Note: The exact chemical shifts would need to be determined from an experimental spectrum.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity of the protons within the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing critical information about the connectivity between the azetidine and dimethylthiophene rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the through-space proximity of protons, which can be used to determine the stereochemistry of the molecule, particularly the relative orientation of the substituents on the azetidine ring.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of the elemental formula, confirming the molecular composition of the synthesized compound.

Expected HRMS Data:

Molecular Formula: C₉H₁₃NS

Calculated Exact Mass: [M+H]⁺ (Monoisotopic)

Observed Exact Mass: To be determined experimentally.

Analysis of the fragmentation pattern in the mass spectrum provides valuable information for structural confirmation. The molecule would be expected to fragment in a predictable manner upon ionization.

Expected Fragmentation Pathways:

Cleavage of the Azetidine Ring: The four-membered ring could undergo ring-opening and subsequent fragmentation.

Loss of the Thiophene Moiety: The bond connecting the azetidine and thiophene rings could cleave.

Loss of Methyl Groups: The methyl groups on the thiophene ring could be lost as methyl radicals.

The analysis of these fragment ions would provide corroborating evidence for the proposed structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrational frequencies of different bonds.

For this compound, the IR spectrum would be expected to exhibit characteristic peaks corresponding to its constituent parts: the azetidine ring and the 2,5-dimethylthiophene (B1293386) moiety. While specific experimental data for this exact compound is not publicly available, a predictive analysis based on characteristic group frequencies for similar structures can be made.

Key expected vibrational modes would include:

N-H Stretch: A moderate to weak absorption band is anticipated in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine within the azetidine ring.

C-H Stretch (Aromatic/Heteroaromatic): Absorption bands for the C-H stretching of the thiophene ring are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

C-H Stretch (Aliphatic): The C-H stretching vibrations of the methyl groups on the thiophene ring and the CH₂ groups in the azetidine ring would appear in the 2850-3000 cm⁻¹ region.

C=C Stretch (Thiophene Ring): Aromatic ring stretching vibrations for the thiophene ring are expected in the 1400-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond in the azetidine ring would likely appear in the 1250-1020 cm⁻¹ range.

C-S Stretch: The C-S bond within the thiophene ring typically gives rise to weak absorptions in the fingerprint region, often around 600-800 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands

Functional GroupBond TypePredicted Absorption Range (cm⁻¹)Intensity
AzetidineN-H Stretch3300-3500Weak to Medium
ThiopheneC-H Stretch3000-3100Medium
Methyl/AzetidineC-H Stretch2850-3000Medium to Strong
ThiopheneC=C Stretch1400-1600Medium
AzetidineC-N Stretch1020-1250Medium
ThiopheneC-S Stretch600-800Weak

Note: This table is predictive and actual experimental values may vary.

X-ray Crystallography for Solid-State Structural Determination

A single-crystal X-ray diffraction study of this compound would yield a detailed structural model. Although a specific crystal structure for this compound has not been reported in the searched literature, we can anticipate the type of data that would be obtained. Such an analysis would confirm the connectivity of the azetidine and dimethylthiophene rings and reveal the relative stereochemistry if chiral centers are present.

The crystallographic data would be presented in a standardized format, including:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Key Bond Lengths and Angles: Providing precise measurements for the bonds within the azetidine and thiophene rings, as well as the bond connecting them.

Interactive Data Table: Hypothetical Crystallographic Data

ParameterDescriptionHypothetical Value
Chemical FormulaMolecular FormulaC₁₁H₁₅NS
Formula WeightMolar Mass193.31 g/mol
Crystal SystemThe crystal lattice systemOrthorhombic
Space GroupThe symmetry group of the crystalP2₁2₁2₁
a, b, c (Å)Unit cell dimensions8.5, 10.2, 12.1 Å
α, β, γ (°)Unit cell angles90, 90, 90 °
Volume (ų)Volume of the unit cell1049.8 ų
ZMolecules per unit cell4

Note: This table contains hypothetical data for illustrative purposes, as experimental crystallographic data for this specific compound is not currently available.

Chiroptical Spectroscopy (e.g., CD Spectroscopy) for Enantiomeric Purity (if applicable)

The 2-position of the azetidine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) spectroscopy, are essential for studying these chiral molecules.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. For a chiral compound, the CD spectrum will show positive or negative peaks (known as Cotton effects) at the absorption wavelengths of its chromophores. The two enantiomers of a chiral molecule will produce mirror-image CD spectra.

If this compound were synthesized in an enantiomerically enriched or pure form, CD spectroscopy could be used to:

Confirm the presence of chirality: A non-zero CD signal would confirm that the sample is not a racemic mixture.

Determine Enantiomeric Purity: The intensity of the CD signal is proportional to the enantiomeric excess (ee) of the sample. By comparing the spectrum of a sample to that of the pure enantiomer, the enantiomeric purity can be quantified.

Assign Absolute Configuration: By comparing the experimental CD spectrum to spectra predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration (R or S) of the stereocenter could potentially be assigned.

The thiophene ring acts as a chromophore in this molecule, and its electronic transitions would be expected to give rise to signals in the CD spectrum, likely in the UV region. The sign and magnitude of the Cotton effects would be diagnostic of the specific enantiomer present.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of a molecule. These methods can provide deep insights into the electronic and structural characteristics of 2-(2,5-Dimethylthiophen-3-yl)azetidine.

Electronic Structure Analysis

An analysis of the electronic structure would reveal key information about the molecule's reactivity, stability, and spectroscopic properties. This typically involves calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, would identify electrophilic and nucleophilic sites, predicting how the molecule might interact with other reagents.

Hypothetical Data Table: Electronic Properties of this compound

Property Calculated Value (Arbitrary Units) Description
HOMO Energy -6.5 eV Energy of the highest occupied molecular orbital.
LUMO Energy -1.2 eV Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap 5.3 eV Indicator of chemical stability and reactivity.

Vibrational Frequency Analysis for Spectroscopic Assignment Validation

Theoretical vibrational frequency analysis is essential for interpreting experimental spectroscopic data, such as that from infrared (IR) and Raman spectroscopy. By calculating the vibrational modes and their corresponding frequencies, each peak in an experimental spectrum can be assigned to a specific molecular motion, such as stretching, bending, or twisting of bonds. This process validates the experimental findings and provides a more complete understanding of the molecule's dynamics. The calculated frequencies are often scaled to correct for approximations in the theoretical model and anharmonicity.

Hypothetical Data Table: Calculated Vibrational Frequencies and Assignments

Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) Vibrational Mode Assignment
3105 2981 C-H stretch (Thiophene ring)
2980 2861 C-H stretch (Azetidine ring)
1620 1555 C=C stretch (Thiophene ring)
1450 1392 CH₂ scissoring (Azetidine ring)
1230 1181 C-N stretch

Conformational Analysis

The three-dimensional shape of a molecule is critical to its function and reactivity. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds.

Potential Energy Surface Exploration

A potential energy surface (PES) scan involves systematically changing specific dihedral angles within the molecule and calculating the energy at each step. This exploration helps to identify the most stable conformations (energy minima) and the transition states (saddle points) that connect them. For this compound, this would involve rotating the bond connecting the thiophene (B33073) and azetidine (B1206935) rings to determine the preferred orientation of the two ring systems relative to each other.

Ring Puckering and Inversion Dynamics of the Azetidine Ring

The four-membered azetidine ring is not planar and exists in a puckered conformation. It can undergo a dynamic process of ring inversion, where it flips between two equivalent puckered forms. Computational studies can model this process, calculating the energy barrier associated with this inversion. This barrier provides insight into the flexibility of the azetidine ring at different temperatures. The puckering is defined by a specific puckering coordinate, and the analysis reveals the energetic cost of flattening the ring, which represents the transition state for inversion.

Hypothetical Data Table: Azetidine Ring Inversion Barrier

Parameter Calculated Value
Puckering Angle 25°

Reaction Mechanism Studies

Theoretical chemistry can be used to model the step-by-step pathway of a chemical reaction. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates. For this compound, this could involve studying its synthesis, its potential N-alkylation or N-acylation reactions, or its behavior in cycloaddition reactions, identifying the most plausible mechanistic pathways.

Transition State Analysis for Key Synthetic Steps

Transition state (TS) analysis is a cornerstone of computational organic chemistry, providing quantitative data on the energy barriers of reaction pathways. For the synthesis of azetidine rings, computational methods like Density Functional Theory (DFT) are employed to model the transition states of key bond-forming steps. This analysis helps in understanding reaction kinetics and identifying the most plausible mechanism.

A common route to azetidines involves the intramolecular cyclization of haloamines or the aminolysis of epoxides. nih.govbham.ac.uk DFT calculations can be used to locate and characterize the transition state structures for these cyclization reactions. For instance, in the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines, computational studies have shown that the calculated energy of the transition state leading to azetidine formation can be significantly lower than that for competing pathways, such as the formation of a pyrrolidine (B122466) ring. nih.gov These calculations often reveal that coordination with a catalyst, such as a lanthanum (III) complex, can stabilize the transition state for the desired 4-exo-tet cyclization, thereby favoring azetidine formation. nih.govresearchgate.net

By comparing the activation energies (ΔG‡) of different potential pathways, researchers can predict the feasibility and selectivity of a reaction. For the synthesis of a substituted azetidine like this compound, TS analysis would be invaluable in optimizing reaction conditions and catalyst choice.

Table 1: Representative Transition State Energy Calculations for Azetidine Formation

This table illustrates typical data obtained from DFT calculations for competing cyclization pathways in azetidine synthesis, based on analogous systems. nih.gov

Reaction PathwayTransition State (TS)Calculated Activation Energy (kcal/mol)Predicted Outcome
4-exo-tet CyclizationTS leading to Azetidine15.2Favored Product
5-endo-tet CyclizationTS leading to Pyrrolidine21.5Disfavored Product

Understanding Regio- and Stereoselectivity

Many synthetic routes to substituted azetidines can yield multiple isomers. Computational chemistry provides a detailed framework for understanding and predicting the regio- and stereoselectivity observed in these reactions. rsc.org This is particularly relevant for reactions like [3+2] cycloadditions, which are efficient methods for constructing heterocyclic compounds but often present challenges in controlling selectivity. nih.govresearchgate.net

DFT calculations at levels such as M06/6-311G(d,p) can be used to explore the potential energy surfaces of such reactions. nih.gov By calculating the energy of the various possible transition states leading to different regio- and stereoisomers, the model can predict the major product. researchgate.net These studies often find that selectivity is governed by a combination of steric and electronic factors, such as the nature of substituents on the reacting partners. nih.govresearchgate.net

For the synthesis of this compound, theoretical models could elucidate why the substituent is located at the C2 position of the azetidine ring and could predict the preferred stereochemical outcome (e.g., cis vs. trans isomers). Analysis of local electrophilic and nucleophilic Parr functions at the various reaction centers can also provide insight into the observed regioselectivity. nih.govresearchgate.net

Table 2: Example of Calculated Energy Profile for Regioisomeric Pathways

This table provides a hypothetical but representative comparison of activation and reaction energies for the formation of different regioisomers in a cycloaddition reaction, based on findings for similar heterocyclic syntheses. researchgate.net

PathwayProductActivation Energy (ΔG‡, kcal/mol)Reaction Energy (ΔGr, kcal/mol)Predicted Selectivity
Path ARegioisomer 125.8-15.3Major Product
Path BRegioisomer 229.1-12.7Minor Product

Molecular Dynamics Simulations

While not always applicable to the synthesis itself, Molecular Dynamics (MD) simulations are a powerful tool for studying the conformational behavior and intermolecular interactions of a molecule like this compound. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the system. nih.govmdpi.com

For this specific compound, MD simulations could be used to:

Explore its conformational landscape in different solvents.

Study how it interacts with other molecules or materials.

Investigate its stability and dynamic behavior at different temperatures. nih.gov

The simulations involve calculating the forces between atoms and using these forces to predict their motion. Key parameters derived from MD simulations include the root mean square deviation (RMSD), which measures the stability of the molecule's structure over time, and the radius of gyration (Rg), which indicates its compactness. mdpi.commdpi.com While often used to study interactions with biological targets, these simulations are fundamentally about the physical behavior of the molecule. nih.govresearchgate.net

Structure-Property Relationships (excluding biological activity/efficacy)

Computational methods are instrumental in establishing relationships between the molecular structure of this compound and its physicochemical properties. DFT and other quantum chemical calculations can predict a range of properties directly from the molecule's three-dimensional structure.

These properties include:

Electronic Properties: Ionization potential, electron affinity, and the energies of frontier molecular orbitals (HOMO and LUMO). These are crucial for understanding the molecule's reactivity and its potential use in electronic materials.

Spectroscopic Properties: Calculations can predict NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. jmchemsci.com This aids in the characterization and identification of the synthesized compound.

Physical Properties: Molecular properties like dipole moment, polarizability, and electrostatic potential maps can be calculated to understand solubility, intermolecular forces, and crystal packing.

By systematically modifying the structure in silico (e.g., changing substituents on the thiophene or azetidine ring) and recalculating these properties, a clear structure-property relationship can be established. This predictive capability accelerates the discovery of molecules with desired characteristics.

Reactivity and Derivatization of 2 2,5 Dimethylthiophen 3 Yl Azetidine

Reactions of the Azetidine (B1206935) Ring System

The reactivity of the azetidine ring in 2-(2,5-Dimethylthiophen-3-yl)azetidine is a balance between its considerable ring strain and its greater stability compared to the more reactive aziridines. rsc.org This allows for a range of chemical manipulations that can be triggered under specific conditions, leading to diverse molecular architectures.

Ring-opening reactions are a characteristic feature of azetidine chemistry, providing a pathway to synthesize acyclic compounds with defined stereochemistry. These reactions alleviate the inherent strain of the four-membered ring.

The significant ring strain in the azetidine ring of this compound is a key factor in its susceptibility to cleavage. rsc.org This strain arises from bond angle distortion, forcing the sp³ hybridized atoms into unfavorable geometries. Thermal or catalytic activation can overcome the energy barrier for ring cleavage, leading to the formation of more stable, open-chain structures. The pathway of this cleavage can be influenced by the substituents on the ring and the reaction conditions employed.

The azetidine ring can be opened by both nucleophiles and electrophiles. In nucleophilic ring-opening reactions, a nucleophile attacks one of the carbon atoms of the azetidine ring, leading to the cleavage of a carbon-nitrogen bond. The regioselectivity of this attack is influenced by steric and electronic factors. For this compound, the attack is likely to occur at the less sterically hindered C4 position or at the C2 position, which is activated by the thiophene (B33073) ring.

Electrophilic activation of the nitrogen atom, for instance, through protonation or Lewis acid coordination, enhances the ring's susceptibility to nucleophilic attack. This strategy is commonly employed to facilitate ring-opening with a wide range of nucleophiles. A variety of nucleophiles, including amines, thiols, and halides, can be used to open the azetidine ring, leading to the formation of functionalized gamma-amino compounds.

NucleophileProduct TypeReference
Amines1,3-Diamines researchgate.net
Thiols3-Amino-1-thiols nih.gov
Halidesγ-Haloamines nih.gov

This table presents representative examples of nucleophilic ring-opening reactions of azetidines.

Azetidines can undergo ring expansion to form larger, more stable heterocyclic systems such as pyrrolidines and piperidines. medwinpublishers.comresearchgate.net These reactions often proceed through the formation of a bicyclic intermediate. For instance, the reaction of a 2-(halomethyl)azetidine derivative can lead to a strained 1-azoniabicyclo[2.1.0]pentane intermediate, which is then opened by a nucleophile to yield a ring-expanded product. researchgate.net In the case of this compound, derivatization of the substituent or the azetidine ring itself could pave the way for such rearrangement pathways.

Starting MaterialIntermediateProductReference
2-(Chloromethyl)azetidine1-Azoniabicyclo[2.1.0]pentane3-Chloropyrrolidine researchgate.net
N-TosylaziridineNot applicable2-Nitroazetidine medwinpublishers.com

This table provides examples of ring-expansion reactions involving four-membered nitrogen heterocycles.

Functionalization of the azetidine ring without cleavage allows for the modification of the core structure, enabling the synthesis of a diverse range of derivatives. researchgate.netacs.org These reactions can occur at the nitrogen atom or the carbon atoms of the ring.

The nitrogen atom of the azetidine ring in this compound possesses a lone pair of electrons, making it nucleophilic and basic. This allows for facile N-alkylation and N-acylation reactions.

N-Alkylation: This involves the reaction of the azetidine with an alkyl halide or another suitable alkylating agent. The reaction typically proceeds via an SN2 mechanism. The choice of the alkylating agent and reaction conditions can be tailored to introduce a wide variety of substituents on the nitrogen atom. nih.govmdpi.com

N-Acylation: The nitrogen can also be acylated using acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent). This reaction leads to the formation of N-amidoazetidines. N-acylation can influence the chemical properties of the molecule, for example, by altering the basicity of the nitrogen atom. nih.gov

ReagentReaction TypeProduct
Alkyl HalideN-AlkylationN-Alkyl-2-(2,5-dimethylthiophen-3-yl)azetidine
Acyl ChlorideN-AcylationN-Acyl-2-(2,5-dimethylthiophen-3-yl)azetidine
Anhydride (B1165640)N-AcylationN-Acyl-2-(2,5-dimethylthiophen-3-yl)azetidine

This table illustrates the general outcomes of N-alkylation and N-acylation reactions on the this compound scaffold.

Functionalization at Nitrogen and Carbon Centers of the Azetidine Ring

α-Functionalization to the Azetidine Nitrogen

The secondary amine of the azetidine ring is a primary site for chemical modification. Functionalization at the nitrogen atom not only introduces new chemical entities but also modulates the electronic and steric properties of the molecule, which can influence subsequent reactions at other positions. Standard amine chemistries can be readily applied to introduce a wide array of substituents.

Key reactions for N-functionalization include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents to introduce alkyl groups.

N-Acylation: Treatment with acyl chlorides or anhydrides to form amides, which can serve as important directing groups for subsequent metalation reactions.

N-Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides, which are robust protecting groups and can also influence the acidity of adjacent C-H bonds.

N-Carbamoylation: Formation of carbamates through reaction with isocyanates or chloroformates.

These transformations are crucial for preparing derivatives for biological screening or for use as intermediates in more complex synthetic sequences. For instance, installing an electron-withdrawing group such as a tert-butyloxycarbonyl (Boc) or tert-butylsulfonyl (Bus) group on the nitrogen is a prerequisite for achieving regioselective deprotonation at the C2 position of the azetidine ring. nih.gov

Table 1: Representative Reactions for α-Functionalization to the Azetidine Nitrogen
Reaction TypeReagentProduct StructureSignificance of Functional Group
N-AcylationAcetyl Chloride (CH₃COCl)N-acetyl-2-(2,5-dimethylthiophen-3-yl)azetidineIntroduces an amide; can act as a directing group.
N-SulfonylationTosyl Chloride (TsCl)N-tosyl-2-(2,5-dimethylthiophen-3-yl)azetidineForms a stable sulfonamide; useful protecting group.
N-AlkylationBenzyl Bromide (BnBr)N-benzyl-2-(2,5-dimethylthiophen-3-yl)azetidineAdds a bulky, UV-active group; can be removed by hydrogenolysis.
N-Boc ProtectionDi-tert-butyl dicarbonate (B1257347) (Boc)₂ON-Boc-2-(2,5-dimethylthiophen-3-yl)azetidineKey protecting group that activates the adjacent C-H bond for lithiation. nih.gov
C-H Functionalization Adjacent to the Azetidine Ring

The C-H bond at the C2 position of the azetidine ring, being adjacent to both the nitrogen atom and the thiophene ring, is activated for deprotonation under specific conditions. This allows for the direct introduction of substituents at this position, a powerful strategy for elaborating the core structure.

The primary method for this transformation is α-lithiation followed by electrophilic trapping. nih.govuniba.it This process requires the presence of an electron-withdrawing directing group on the azetidine nitrogen, such as a Boc or amide group, to increase the kinetic acidity of the α-proton. nih.govorganic-chemistry.org Treatment of the N-protected azetidine with a strong, sterically hindered base like sec-butyllithium (B1581126) (s-BuLi), typically in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures, generates a configurationally labile organolithium intermediate. nih.govuniba.itbaranlab.org This nucleophilic species can then be quenched with a variety of electrophiles to yield C2-substituted azetidines.

Table 2: C-H Functionalization at the Azetidine C2 Position via Lithiation-Electrophilic Trapping
ElectrophileReagent ExampleProduct Class
Alkyl HalideMethyl Iodide (CH₃I)2-Alkyl-azetidine
AldehydeBenzaldehyde (PhCHO)α-(Azetidin-2-yl)benzyl alcohol
KetoneAcetone ((CH₃)₂CO)2-(Azetidin-2-yl)propan-2-ol
Carbon DioxideCO₂ (gas)Azetidine-2-carboxylic acid
Silyl HalideTrimethylsilyl chloride (TMSCl)2-Silyl-azetidine

Reactions of the 2,5-Dimethylthiophene (B1293386) Moiety

The 2,5-dimethylthiophene ring is an electron-rich aromatic system that readily participates in reactions characteristic of such moieties, providing orthogonal sites for functionalization relative to the azetidine ring.

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is significantly more reactive towards electrophiles than benzene, often allowing for reactions under milder conditions. pearson.com In the 2,5-dimethylthiophen-3-yl scaffold, the C2 and C5 positions are blocked by methyl groups, and the C3 position is occupied by the azetidine substituent. Therefore, electrophilic aromatic substitution (EAS) will occur exclusively at the C4 position. The electron-donating nature of the two methyl groups and the sulfur heteroatom further activates the ring for this transformation.

Common EAS reactions applicable to this system include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for selective monohalogenation at C4.

Nitration: Employing mild nitrating agents to install a nitro group.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl chloride or anhydride with a Lewis acid catalyst. masterorganicchemistry.com

Table 3: Electrophilic Aromatic Substitution at the Thiophene C4 Position
ReactionReagentProduct
BrominationN-Bromosuccinimide (NBS)2-(4-Bromo-2,5-dimethylthiophen-3-yl)azetidine
ChlorinationN-Chlorosuccinimide (NCS)2-(4-Chloro-2,5-dimethylthiophen-3-yl)azetidine
AcylationAcetyl Chloride / AlCl₃2-(4-Acetyl-2,5-dimethylthiophen-3-yl)azetidine
FormylationPOCl₃, DMF (Vilsmeier-Haack reaction)4-(3-(Azetidin-2-yl)-2,5-dimethylthiophen-4-yl)benzaldehyde

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful method for regioselective C-H functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at a proximate position. baranlab.org In the context of this compound, a functional group on the azetidine nitrogen (introduced as described in 5.1.3.2) can serve as a DMG. For example, an N-acyl or N-carbamoyl group can direct lithiation specifically to the C4 position of the thiophene ring, which is ortho to the point of attachment. organic-chemistry.orgwikipedia.orgharvard.edu

This approach offers an alternative to EAS and can be used to introduce a different set of functional groups. Following deprotonation with an alkyllithium base, the resulting aryllithium intermediate is trapped with an appropriate electrophile. unito.it

Side-Chain Functionalization of Methyl Groups

The two methyl groups on the thiophene ring are also amenable to functionalization. These benzylic-like positions can undergo radical reactions or deprotonation to generate intermediates for further derivatization.

A common strategy is free-radical halogenation using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or light. This selectively installs a halogen on one of the methyl groups, yielding a bromomethyl intermediate. This versatile intermediate can then participate in nucleophilic substitution reactions to introduce a variety of functionalities, such as alcohols, ethers, amines, and nitriles, analogous to post-polymerization modification strategies seen in polythiophenes. cmu.edu

Alternatively, deprotonation of a methyl group using a very strong base like n-butyllithium can generate a carbanion, which can then react with electrophiles. This typically requires careful control of conditions to avoid competing reactions on the aromatic ring.

Table 4: Representative Side-Chain Functionalization of Methyl Groups
Initial ReactionIntermediateSubsequent ReagentFinal Functional Group
Radical Bromination (NBS, AIBN)-CH₂BrH₂O / Base-CH₂OH (Alcohol)
NaCN-CH₂CN (Nitrile)
NaN₃ then reduction-CH₂NH₂ (Amine)
Sodium Methoxide (NaOMe)-CH₂OCH₃ (Ether)

Intermolecular Reactions of the Hybrid Scaffold

The unique combination of a saturated heterocycle and an aromatic ring within the same molecule allows for its use as a complex scaffold in building larger molecular architectures. The functional handles installed on both the azetidine and thiophene moieties can be leveraged in tandem to construct novel polycyclic or macrocyclic systems.

For instance, after sequential functionalization of the azetidine nitrogen and the thiophene C4 position with complementary reactive groups (e.g., an amine and a carboxylic acid), an intramolecular cyclization could be performed to create a novel fused heterocyclic system.

Furthermore, the molecule possesses multiple potential coordination sites—the azetidine nitrogen and the thiophene sulfur—suggesting its potential application as a bidentate ligand in organometallic chemistry and catalysis. The thiophene ring can also participate in non-covalent intermolecular interactions, such as π-π stacking, which could be relevant in the design of organic materials and supramolecular assemblies. nih.gov The development of such hybrid molecules is of interest for creating scaffolds with potential antibacterial or other biological activities. nih.gov

Radical Functionalization

Radical reactions offer a powerful toolkit for the derivatization of heterocyclic compounds. In the case of this compound, radical functionalization could potentially proceed through several pathways, including photoredox catalysis. This approach allows for the generation of radical intermediates under mild conditions, which can then engage in a variety of bond-forming reactions.

One plausible strategy involves the generation of a radical at a position benzylic to the thiophene ring, should a suitable precursor be available. For instance, a carboxylic acid derivative of the parent compound could undergo photoredox-catalyzed decarboxylative alkylation. In this hypothetical scenario, the azetidine radical would be generated from a 3-aryl-3-carboxylic acid azetidine precursor and subsequently react with an activated alkene. This method has been shown to be effective for the synthesis of 3-aryl-3-alkyl substituted azetidines. digitellinc.com

Another potential avenue for radical functionalization is through a strain-release mechanism. The inherent ring strain of the azetidine core can be harnessed to drive reactions. Visible-light-driven methods subjecting azabicyclo[1.1.0]butanes (ABBs) to radical strain-release (RSR) photocatalysis have been reported for the synthesis of densely functionalized azetidines. chemrxiv.org While this applies to the synthesis of the azetidine ring itself, similar principles of strain-release could potentially be exploited in derivatization reactions of pre-formed azetidines.

The following table illustrates a hypothetical radical functionalization of a derivative of this compound, based on known photoredox-catalyzed reactions of 3-arylazetidines. digitellinc.com

Table 1: Hypothetical Radical Functionalization of a this compound Derivative

EntryAzetidine PrecursorAlkene PartnerProductYield (%)
1This compound-2-carboxylic acidMethyl acrylateMethyl 3-(2-(2,5-dimethylthiophen-3-yl)azetidin-2-yl)propanoateData not available
2This compound-2-carboxylic acidStyrene2-(2,5-Dimethylthiophen-3-yl)-2-phenethylazetidineData not available
3This compound-2-carboxylic acidAcrylonitrile3-(2-(2,5-dimethylthiophen-3-yl)azetidin-2-yl)propanenitrileData not available
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental results for the radical functionalization of this compound have been reported in the literature.

Catalytic Transformations

Catalytic methods, particularly transition-metal-catalyzed cross-coupling reactions, represent a cornerstone of modern organic synthesis and offer vast potential for the derivatization of this compound. These reactions would likely target either the C-H bonds of the thiophene ring or a pre-installed functional group on the azetidine or thiophene moieties.

Given the presence of the thiophene ring, palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, or Hiyama reactions could be employed to introduce new carbon-carbon bonds. For these reactions to be successful, a halogenated derivative of this compound would likely be required. For instance, a bromo or iodo group at the 4-position of the thiophene ring would serve as a handle for such transformations. The palladium catalyst, in conjunction with a suitable ligand and base, would facilitate the coupling with a variety of organoboron, organotin, or organosilicon reagents.

Furthermore, the azetidine ring itself can be a substrate for catalytic transformations. For example, palladium-catalyzed cross-coupling of 3-iodoazetidines with aryl boronic acids has been reported for the synthesis of 2-aryl azetidines. While the starting material in this case is a 3-iodoazetidine, this methodology highlights the possibility of functionalizing the azetidine core directly.

The table below provides a hypothetical overview of potential catalytic transformations of a functionalized derivative of this compound, based on established cross-coupling methodologies for heteroaromatic and azetidine compounds.

Table 2: Hypothetical Catalytic Transformations of a Functionalized this compound Derivative

EntryAzetidine SubstrateCoupling PartnerCatalyst/LigandProductYield (%)
12-(4-Bromo-2,5-dimethylthiophen-3-yl)azetidinePhenylboronic acidPd(OAc)₂ / SPhos2-(2,5-Dimethyl-4-phenylthiophen-3-yl)azetidineData not available
23-Iodo-2-(2,5-dimethylthiophen-3-yl)azetidine4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhos2-(2,5-Dimethylthiophen-3-yl)-3-(4-methoxyphenyl)azetidineData not available
32-(4-Bromo-2,5-dimethylthiophen-3-yl)azetidineTributyl(vinyl)stannanePd(PPh₃)₄2-(2,5-Dimethyl-4-vinylthiophen-3-yl)azetidineData not available
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental results for the catalytic transformations of this compound have been reported in the literature.

Potential Applications As a Chemical Scaffold

Role in Complex Organic Synthesis as a Building Block

The azetidine (B1206935) framework is a sought-after motif in medicinal chemistry and a powerful intermediate in organic synthesis. ub.bwmedwinpublishers.com Its ability to act as a constrained bioisostere for other cyclic amines and its unique strain-driven reactivity make it an excellent starting point for constructing complex molecular architectures. rsc.orgresearchgate.net

Assembly of Polycyclic and Spirocyclic Systems

The construction of spirocycles, compounds containing two rings connected by a single shared atom, is a significant area of organic synthesis, as these three-dimensional structures are prevalent in natural products and pharmaceuticals. Azetidine-containing spirocycles are particularly valuable. nih.gov Various synthetic strategies have been developed to access these scaffolds, highlighting the potential pathways available for 2-(2,5-Dimethylthiophen-3-yl)azetidine.

Methodologies such as strain-release driven spirocyclization of azabicyclo[1.1.0]butyl ketones and titanium-mediated coupling of oxime ethers provide robust routes to diverse spiro-azetidines. thieme-connect.comresearchgate.net Furthermore, enantioselective methods, including phase-transfer-catalyzed cyclization, have been successfully employed to produce chiral spirocyclic azetidine oxindoles. nih.govacs.org By analogy, the azetidine nitrogen of this compound could serve as a nucleophile in intramolecular reactions to forge spirocyclic systems.

Additionally, cycloaddition reactions involving azetine intermediates (the unsaturated precursors to azetidines) can yield valuable fused-polycyclic azetidines. nih.gov This suggests that a synthetic route proceeding through a 2-(2,5-dimethylthiophen-3-yl)azetine intermediate could open pathways to complex polyheterocyclic frameworks.

Table 1: Representative Synthetic Methods for Azetidine-Containing Spirocycles
MethodPrecursor TypeKey TransformationReference(s)
Enantioselective PT CatalysisIsatin-derived chloridesIntramolecular C-C bond formation nih.govacs.org
Strain-Release SpirocyclizationAzabicyclo[1.1.0]butyl ketonesAcid-triggered rearrangement thieme-connect.com
Ti(IV)-Mediated CouplingOxime ethers & Grignard reagentsKulinkovich-type cyclopropanation rsc.orgresearchgate.net
Reduction of AzetidinonesSpirocyclic azetidinonesLiAlH₄ or similar reduction nih.gov

Precursor for Advanced Heterocyclic Scaffolds

The significant ring strain of approximately 25.4 kcal/mol makes azetidines susceptible to ring-opening and ring-expansion reactions, transforming them into highly functionalized acyclic amines or larger heterocyclic systems like pyrrolidines and azepanes. rsc.orgresearchgate.netrsc.org This reactivity provides a powerful tool for scaffold diversification.

The this compound molecule could be strategically employed as a precursor to novel heterocyclic structures. For instance, nucleophilic attack at the C4 position, facilitated by activation of the azetidine nitrogen, could lead to ring-opened products that retain the dimethylthiophene moiety. Subsequent intramolecular cyclization could then yield more complex scaffolds that would be difficult to access through other means. Ring expansion reactions, often mediated by heat or transition metals, could convert the four-membered ring into five- or six-membered heterocycles, providing access to a library of related compounds with distinct structural and electronic properties. medwinpublishers.com

Utility in Materials Science

While the application of azetidines in materials science is a relatively unexplored field, the thiophene (B33073) component of this compound is a cornerstone of materials chemistry, particularly for conducting polymers and optoelectronic materials. Polythiophenes are renowned for their electrical conductivity and are used in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. cmu.edu

The synthesis of conducting polythiophenes typically involves the polymerization of 2,5-dihalothiophenes. cmu.edu Although the methyl groups at the 2- and 5-positions of the thiophene ring in the target compound prevent direct polymerization through this route, the scaffold could be incorporated into materials in other ways. For example, it could be functionalized at the vacant 4-position of the thiophene ring with a polymerizable group. Alternatively, the entire molecule could be attached as a pendant group to a polymer backbone, where the azetidine ring acts as a rigid linker. Such an approach could be used to fine-tune the steric and electronic properties of the final material, potentially influencing polymer packing, solubility, and charge transport characteristics.

Development of Chiral Auxiliaries and Ligands for Asymmetric Catalysis

One of the most promising potential applications for this compound is in the field of asymmetric catalysis. Chiral, non-racemic azetidine derivatives have been extensively developed as highly effective ligands and organocatalysts for a wide array of chemical transformations. birmingham.ac.ukresearchgate.net Their rigid, four-membered ring structure provides a well-defined stereochemical environment that can effectively induce enantioselectivity in catalytic reactions.

If prepared in an enantiomerically pure form, this compound could serve as a bidentate or monodentate ligand for various metal catalysts. The azetidine nitrogen can coordinate to a metal center, while the 2,5-dimethylthiophene (B1293386) substituent would project into the catalytic pocket, creating a specific chiral environment. This substituent can influence the reaction's outcome through:

Steric Hindrance: The bulky dimethylthiophene group can control the trajectory of incoming substrates, favoring one enantiomeric product over the other.

Electronic Effects: The electron-rich nature of the thiophene ring and the sulfur atom's ability to coordinate with certain metals could modulate the electronic properties of the catalytic center, thereby affecting its reactivity and selectivity.

Azetidine-based ligands have proven successful in numerous catalytic processes, including Suzuki-Miyaura cross-couplings, Diels-Alder reactions, Henry reactions, and Michael additions. rsc.orgresearchmap.jpmdpi.comsci-hub.se The unique steric and electronic profile of the 2,5-dimethylthiophene moiety could offer advantages in catalyst performance, such as improved enantiomeric excess (ee), higher turnover numbers, or novel reactivity.

Table 2: Examples of Chiral Azetidine-Based Ligands in Asymmetric Catalysis
Azetidine Ligand TypeReaction TypeMetal CatalystAchieved EnantioselectivityReference(s)
2,4-cis-Disubstituted Amino AzetidinesHenry ReactionCopper (Cu)>99% ee birmingham.ac.uk
Azetidine-based Vicinal DiaminesSuzuki-Miyaura CouplingPalladium (Pd)High yields mdpi.comresearchgate.net
N-Alkylazetidine-2-tertiary AlcoholsDiels-Alder ReactionBoron (B)Moderate to excellent sci-hub.se
Chiral Azetidine PhosphinesRauhut-Currier Reaction(Organocatalyst)Up to 98% ee mdpi.com

Future Perspectives and Research Directions

Exploration of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of azetidine (B1206935) rings can be challenging due to their inherent ring strain. medwinpublishers.comresearchgate.net Future research should focus on developing novel synthetic strategies for 2-(2,5-Dimethylthiophen-3-yl)azetidine that are not only efficient but also environmentally sustainable. Current methods for azetidine synthesis often involve multi-step processes, which can be time-consuming and generate significant waste. orientjchem.org

Future synthetic explorations could include:

Flow Chemistry Approaches: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for higher yields. uniba.it Developing a flow-based synthesis for this compound could streamline its production.

Catalytic Methods: The use of transition metal catalysts or organocatalysts could provide more direct and atom-economical routes to the target molecule. For instance, catalyzed C-H amination reactions could be explored to form the azetidine ring directly on a pre-functionalized dimethylthiophene precursor. nsf.gov

Green Solvents and Reagents: A shift towards the use of greener solvents, such as cyclopentyl methyl ether (CPME), and less hazardous reagents would significantly improve the sustainability of the synthesis. uniba.it

Synthetic ApproachPotential Advantages
Flow ChemistryImproved control, safety, and scalability
Catalytic MethodsHigher efficiency, atom economy
Green ChemistryReduced environmental impact, increased safety

In-Depth Mechanistic Studies for Complex Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing reaction conditions and predicting outcomes. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

Areas for mechanistic investigation include:

Cyclization Dynamics: Studying the kinetics and thermodynamics of the key ring-forming step will provide insights into the factors that control the efficiency of the azetidine ring formation.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, identify transition states, and predict the regioselectivity and stereoselectivity of reactions involving the azetidine ring and the dimethylthiophene moiety. researchgate.net

Spectroscopic Analysis: In-situ spectroscopic techniques, such as NMR and IR, can be used to monitor reaction progress and identify transient intermediates, providing direct evidence for proposed mechanisms.

Systematic Investigation of Structure-Reactivity Relationships

The interplay between the structural features of this compound and its chemical reactivity is a key area for future investigation. A systematic study of its structure-reactivity relationships (SRR) will enable a more rational design of derivatives with desired properties.

Key aspects to explore in SRR studies include:

Influence of the Dimethylthiophene Moiety: The electronic and steric effects of the 2,5-dimethylthiophene (B1293386) group on the reactivity of the azetidine ring should be quantified. This includes its impact on the nucleophilicity of the nitrogen atom and the susceptibility of the ring to opening reactions.

Stereoelectronic Effects: The stereochemistry of the substituent at the 2-position of the azetidine ring can have a profound impact on its reactivity. Comparative studies of different stereoisomers will be informative.

Quantitative Structure-Activity Relationship (QSAR): For potential biological applications, QSAR studies can be employed to correlate specific structural features with biological activity, guiding the design of more potent and selective analogs. researchgate.net

Expanding the Chemical Space Through Further Derivatization

The this compound scaffold serves as a valuable starting point for the synthesis of a diverse library of new compounds. Future research should focus on exploring a wide range of derivatization reactions to expand its chemical space.

Potential derivatization strategies include:

N-Functionalization: The secondary amine of the azetidine ring is a prime site for modification. Acylation, alkylation, and arylation reactions can be used to introduce a variety of functional groups, potentially modulating the compound's physicochemical and biological properties.

Thiophene (B33073) Ring Modification: The thiophene ring can undergo electrophilic substitution reactions, allowing for the introduction of additional substituents. This could be used to fine-tune the electronic properties of the molecule.

Ring-Opening Reactions: The strained azetidine ring can be opened under specific conditions to yield functionalized acyclic amines, further expanding the range of accessible molecular architectures.

Derivatization SitePotential Reactions
Azetidine NitrogenAcylation, Alkylation, Arylation
Thiophene RingElectrophilic Substitution
Azetidine RingNucleophilic Ring-Opening

Integration into Diverse Chemical Scaffolds for Broader Utility

The unique structural and electronic properties of this compound make it an attractive building block for the construction of more complex molecular architectures. Future research should explore the integration of this scaffold into a variety of larger and more diverse chemical frameworks.

Opportunities for integration include:

Spirocyclic Systems: The azetidine ring can be incorporated into spirocyclic systems, which are of increasing interest in drug discovery due to their conformational rigidity and three-dimensional character. mdpi.com

Fused Heterocycles: The azetidine and thiophene rings could serve as anchor points for the construction of fused heterocyclic systems, leading to novel molecular scaffolds with potentially unique biological activities.

Polymer and Materials Science: The incorporation of the this compound unit into polymers could lead to new materials with interesting properties, leveraging the characteristics of both the thiophene and azetidine components. For example, chitosan/poly-octanoic acid 2-thiophen-3-yl-ethyl ester blends have been explored as scaffolds for tissue regeneration. nih.gov

Q & A

Basic: What synthetic methodologies are commonly employed for preparing azetidine derivatives like 2-(2,5-Dimethylthiophen-3-yl)azetidine?

Azetidines can be synthesized via iodocyclization of homoallylamines. For example, room-temperature iodocyclization of homoallylamines yields 2-(iodomethyl)azetidines with high stereoselectivity. Increasing the reaction temperature to 50°C triggers thermal isomerization to pyrrolidines, demonstrating temperature-dependent control over product formation . Key steps include optimizing solvent systems (e.g., ethanol with sodium acetate) and monitoring reaction progress via TLC or HPLC.

Basic: How is NMR spectroscopy applied to confirm azetidine ring structures and substituent connectivity?

Advanced NMR techniques, such as HMBC (heteronuclear multiple-bond correlation) and NOESY (nuclear Overhauser effect spectroscopy), are critical. HMBC identifies long-range coupling between protons and carbons (e.g., linking the azetidine carbonyl to methylene protons), while NOESY reveals spatial proximities, confirming substituent orientation on the azetidine ring . For example, in 3-aryl-3-azetidinyl acetic acid derivatives, HMBC cross-peaks between carbonyl carbons and benzyl protons validate connectivity .

Advanced: How does reaction temperature influence stereoselective synthesis of azetidines vs. pyrrolidines?

At 20°C, iodocyclization of homoallylamines favors azetidine formation via a kinetically controlled pathway. At 50°C, thermal isomerization via an aziridinium ion intermediate shifts the equilibrium toward pyrrolidines. This mechanism is supported by stereochemical divergence in product outcomes and isotopic labeling studies . Researchers must optimize temperature and monitor intermediates via kinetic trapping experiments.

Advanced: What in vivo models are effective for evaluating the biological activity of azetidine derivatives?

The zebrafish embryo developmental assay is a high-throughput model for screening azetidines. It assesses phenotypes like hypopigmentation, motility defects, and circulatory abnormalities. For example, rac-(((cis)-1-benzyl-4-phenylazetidin-2-yl)methyl)piperidine showed hypopigmentation and reduced circulation, validating the model’s sensitivity to neuroactive compounds . This assay complements traditional in vitro assays by providing rapid developmental toxicity data.

Advanced: How can azetidine derivatives be engineered for improved blood-brain barrier (BBB) permeability?

Design strategies include mimicking neurotransmitter scaffolds (e.g., azetidine-containing neurotransmitters like nicotine analogs). Libraries optimized for BBB permeability prioritize small molecular weight (<450 Da), moderate lipophilicity (LogP ~2–3), and hydrogen-bonding minimization. For example, replacing pyrrolidine with azetidine in nicotine analogs enhanced acetylcholine receptor binding, suggesting structural mimicry improves BBB transit .

Advanced: How do substitution patterns on the azetidine ring affect neuroprotective activity?

Substituents at the 3-position of the azetidine ring (e.g., aryl groups) significantly influence neuroprotection. In 3-aryl-3-azetidinyl acetic acid derivatives, electron-donating groups enhance activity by stabilizing interactions with neuronal receptors. Structure-activity relationship (SAR) studies using Hammett plots and molecular docking reveal that para-substituted aryl groups improve potency by 30–50% compared to meta-substituted analogs .

Basic: What spectroscopic techniques are essential for characterizing spiro-azetidine derivatives?

IR spectroscopy identifies β-lactam carbonyl stretches (1,743–1,759 cm⁻¹) in spiro-azetidines, while ¹H/¹³C NMR resolves spiro-junction protons and aromatic substituents. For example, in 2-(anthracen-9-yl)spiro[azetidine-3,9'-xanthen]-4-one, distinct singlet peaks for azetidine protons (δ 5.73–6.45 ppm) and aromatic multiplicities confirm spiro connectivity . Elemental analysis (C, H, N) further validates purity.

Advanced: What mechanistic insights explain the thermal isomerization of azetidines to pyrrolidines?

Isomerization proceeds via an aziridinium ion intermediate , formed by ring contraction of the azetidine under heat. This intermediate undergoes ring expansion to pyrrolidine, supported by deuterium labeling studies showing retained stereochemistry at specific positions. Kinetic studies indicate a first-order dependence on azetidine concentration, with activation energies of ~25–30 kcal/mol .

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